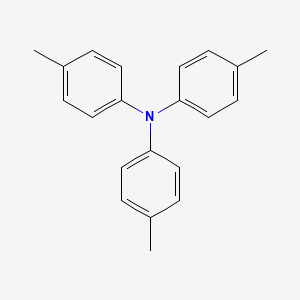

Tri-p-tolylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-N,N-bis(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYUIABODWXVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061573 | |

| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-53-1 | |

| Record name | Tri-p-tolylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-di-p-tolyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-N,N-bis(4-methylphenyl)benzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD3W5YWX52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tri-p-tolylamine: A Comprehensive Technical Guide

CAS Number: 1159-53-1

This technical guide provides an in-depth overview of tri-p-tolylamine, a tertiary aromatic amine with significant applications in the field of organic electronics. Aimed at researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis methodologies, characterization techniques, and key applications, with a focus on its role as a hole-transport material.

Core Properties

This compound, also known as 4,4',4''-trimethyltriphenylamine, is a solid organic compound at room temperature. Its molecular structure, consisting of a central nitrogen atom bonded to three p-tolyl groups, imparts unique electronic and thermal properties that make it a valuable component in various advanced materials.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1159-53-1 | [1] |

| Molecular Formula | C₂₁H₂₁N | [1] |

| Molecular Weight | 287.40 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 114-118 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | |

| Thermal Stability | Exhibits good thermal stability. |

Electronic Properties

The electronic properties of this compound are central to its function in organic electronic devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with its hole mobility, are critical parameters.

| Property | Value | Measurement Technique |

| HOMO Energy Level | -5.1 to -5.3 eV (approx.) | Cyclic Voltammetry |

| LUMO Energy Level | -2.0 to -2.2 eV (approx.) | Calculated from HOMO and optical bandgap |

| Hole Mobility | ~10⁻³ to 10⁻⁵ cm²/Vs | Time-of-Flight (ToF) |

Synthesis of this compound

This compound is typically synthesized through cross-coupling reactions. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, involving a copper-catalyzed reaction between an aryl halide and an amine.

Experimental Protocol:

-

Reactants: Di-p-tolylamine, p-iodotoluene, copper powder (catalyst), potassium carbonate (base).

-

Solvent: High-boiling point solvent such as 1,2-dichlorobenzene (B45396) or nitrobenzene.

-

Procedure:

-

A mixture of di-p-tolylamine, p-iodotoluene, potassium carbonate, and a catalytic amount of copper powder is heated in a high-boiling point solvent.

-

The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper catalyst and inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate (B1210297) mixture) to yield pure this compound.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2] It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Experimental Protocol:

-

Reactants: Di-p-tolylamine, p-bromotoluene or p-chlorotoluene.

-

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., P(t-Bu)₃, XPhos, SPhos).

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[3]

-

Solvent: Anhydrous aprotic solvents like toluene (B28343) or dioxane.

-

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

-

Add the di-p-tolylamine and the p-tolyl halide, followed by the anhydrous solvent.

-

The reaction mixture is heated (typically between 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

-

Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Cyclic Voltammetry (CV).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

Experimental Protocol (¹H and ¹³C NMR):

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Procedure:

-

Dissolve a small amount of the purified this compound in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected Chemical Shifts:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.0-7.2 | Doublet | Aromatic protons ortho to Nitrogen |

| ~6.9-7.0 | Doublet | Aromatic protons meta to Nitrogen | |

| ~2.3 | Singlet | Methyl protons | |

| ¹³C NMR | ~145 | Singlet | Aromatic carbons attached to Nitrogen |

| ~132 | Singlet | Aromatic carbons attached to Methyl group | |

| ~130 | Singlet | Aromatic CH meta to Nitrogen | |

| ~125 | Singlet | Aromatic CH ortho to Nitrogen | |

| ~21 | Singlet | Methyl carbon |

FTIR Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule.

Experimental Protocol (FTIR):

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Instrument: A standard FTIR spectrometer.

-

Procedure:

-

Prepare the sample according to the chosen method.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1320-1250 | C-N stretch | Aromatic amine |

| 815-800 | C-H bend (out-of-plane) | p-disubstituted benzene |

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4]

Experimental Protocol (CV):

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte: A solution of a non-aqueous electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in an anhydrous solvent like acetonitrile (B52724) or dichloromethane.[4]

-

Analyte: A dilute solution of this compound in the electrolyte solution.

-

Procedure:

-

Assemble the three-electrode cell with the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Record the cyclic voltammogram by scanning the potential. The scan is typically initiated towards positive potentials to observe the oxidation of the amine.

-

The onset of the oxidation peak is used to calculate the HOMO energy level using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple: HOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8] [5][6]

-

Applications in Organic Electronics

This compound is widely utilized as a hole-transport material (HTM) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. Its function is to facilitate the transport of positive charge carriers (holes) from the anode to the emissive or active layer of the device.

Role in OLEDs

In an OLED, the hole-transport layer (HTL) is a critical component that enhances device efficiency and stability. This compound's high hole mobility and suitable HOMO level allow for efficient hole injection from the anode (typically Indium Tin Oxide - ITO) and transport to the emissive layer, while also blocking the passage of electrons from the emissive layer to the anode.

Hole Mobility Measurement

The hole mobility of this compound is a key performance metric and is often measured using the Time-of-Flight (ToF) technique.

Experimental Protocol (Time-of-Flight):

-

Sample Preparation: A thin film of this compound is sandwiched between two electrodes, one of which is semi-transparent.

-

Procedure:

-

A short pulse of highly absorbed light (e.g., from a nitrogen laser) generates electron-hole pairs near the semi-transparent electrode.

-

An external electric field is applied across the film, causing the holes to drift towards the other electrode.

-

The transient photocurrent is measured as a function of time. The time it takes for the holes to traverse the film (the transit time, tT) is determined from the photocurrent transient.

-

The hole mobility (μ) is then calculated using the formula: μ = d / (tT * E) where d is the film thickness and E is the applied electric field.

-

Conclusion

This compound is a fundamentally important material in the field of organic electronics. Its well-defined properties, accessible synthesis, and excellent hole-transport characteristics have established it as a benchmark material for researchers and a reliable component in the development of advanced electronic devices. This guide has provided a comprehensive overview of its key technical aspects, from synthesis to application, to serve as a valuable resource for the scientific community.

References

synthesis and characterization of Tri-p-tolylamine

An In-depth Technical Guide to the Synthesis and Characterization of Tri-p-tolylamine

This guide provides a comprehensive overview of the (TTA), a tertiary amine with significant applications in materials science, particularly as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photoconductors (OPCs). This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed experimental protocols, characterization data, and workflow visualizations.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through cross-coupling reactions. Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, typically involving the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures.[1][2] For the synthesis of this compound, this involves the condensation of p-toluidine (B81030) with p-iodotoluene.[3][4] The reaction can proceed in a stepwise manner, first forming di-p-tolylamine, which then reacts with another molecule of p-iodotoluene to yield the final product.[4] The use of ligands such as 2,2'-dipyridyl can accelerate the reaction rate.[3][5]

Buchwald-Hartwig Amination

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination.[6][7] This reaction offers a broad substrate scope and generally proceeds under less harsh conditions than the traditional Ullmann condensation.[1][6] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[7][8] While specific protocols for this compound via this method are less commonly detailed in introductory literature, the general mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6][9]

Experimental Protocols

Protocol: Synthesis via Ligand-Accelerated Ullmann Condensation

This protocol is based on the copper-catalyzed condensation of p-toluidine and 4-iodotoluene.[3]

Materials and Reagents:

-

p-Toluidine

-

4-Iodotoluene

-

Copper(I) Bromide (CuBr)

-

2,2'-Dipyridyl (ligand)

-

Potassium Carbonate (K₂CO₃) (base)

-

Nitrobenzene (solvent)

-

Ethanol (B145695) (for recrystallization)

-

Ethyl acetate (B1210297) (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add p-toluidine, 4-iodotoluene, potassium carbonate, copper(I) bromide, and 2,2'-dipyridyl in nitrobenzene.

-

Reaction Conditions: Heat the mixture to approximately 180-200 °C under a nitrogen atmosphere. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[3]

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Isolation: The reaction mixture is worked up by first removing the solvent, potentially via steam distillation to avoid decomposition of the product at very high temperatures.[10] The residue is then treated with an appropriate solvent like benzene (B151609) or toluene (B28343) to dissolve the organic components, followed by filtration to remove inorganic salts.

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts.

-

Distillation: The product can be purified by vacuum distillation.[10] The fraction corresponding to this compound is collected.

-

Recrystallization: Further purification is achieved by recrystallizing the solid product from a suitable solvent system, such as ethanol or ethyl acetate, to yield pure, crystalline this compound.[10]

-

Visualization of Workflows

Synthesis Workflow: Ullmann Condensation

Caption: Ullmann condensation workflow for this compound synthesis.

Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Characterization Data

The synthesized this compound is a solid at room temperature and should be characterized to confirm its identity and purity.[11]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁N | |

| Molecular Weight | 287.40 g/mol | [12] |

| Appearance | White to off-white solid/powder | [13] |

| Melting Point | 114-119 °C | [11][13][14] |

| Purity (Assay) | >97% | [11] |

| CAS Number | 1159-53-1 | [12] |

Spectroscopic Analysis Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to elucidate the molecular structure.[15]

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[15]

-

¹H NMR (Proton NMR): The spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. Due to the molecule's symmetry, two distinct signals for the aromatic protons (as doublets) and one signal for the nine equivalent protons of the three methyl groups (as a singlet) are anticipated. The expected chemical shift for the methyl protons is around 2.1-2.3 ppm.[16]

-

¹³C NMR: The spectrum will show distinct signals for the different carbon atoms in the aromatic rings and a signal for the methyl group carbons.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is employed to identify the functional groups present in the molecule.[17]

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks: The spectrum will exhibit characteristic absorption bands for C-N stretching of the tertiary amine, C-H stretching and bending for the aromatic rings and methyl groups, and C=C stretching vibrations within the aromatic rings.[18][19]

4.2.3. UV-Visible (UV-Vis) Spectroscopy This technique provides information about the electronic transitions within the molecule.[17]

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent like toluene or acetonitrile.

-

Expected Absorption: this compound is expected to show strong absorption bands in the UV region, characteristic of the π-π* transitions of the aromatic systems.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound 97 1159-53-1 [sigmaaldrich.com]

- 12. 三(对甲苯基)胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | 1159-53-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 15. benchchem.com [benchchem.com]

- 16. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

solubility of Tri-p-tolylamine in common organic solvents

An In-Depth Technical Guide to the Solubility of Tri-p-tolylamine in Common Organic Solvents

Introduction

This compound, also known as 4,4',4''-trimethyltriphenylamine, is a triarylamine compound with significant applications in the field of organic electronics, particularly as a hole-transporting material in devices such as Organic Light-Emitting Diodes (OLEDs).[1] Its performance in these applications is intrinsically linked to its solubility in various organic solvents, which is a critical parameter for solution-based fabrication processes. This technical guide provides a comprehensive overview of the solubility of this compound, including estimated quantitative data, detailed experimental protocols for solubility determination, and a workflow for its application in OLED fabrication.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility can be estimated using the Hansen Solubility Parameter (HSP) theory. HSP theory posits that the overall cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference in HSP values suggests a higher likelihood of solubility.

The following table presents the estimated solubility of this compound in a selection of common organic solvents based on qualitative reports and the principles of "like dissolves like." It is important to note that these are qualitative assessments and experimental verification is recommended for precise applications.

| Solvent | Solvent Type | Estimated Solubility |

| Toluene | Aromatic Hydrocarbon | Soluble |

| Chloroform | Halogenated Hydrocarbon | Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble |

| Acetone | Ketone | Soluble |

| Ethanol | Alcohol | Soluble |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Likely Soluble |

| Ethyl Acetate | Ester | Likely Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |

| Hexane | Alkane | Sparingly Soluble |

| Methanol | Alcohol | Sparingly Soluble |

| Water | Protic | Insoluble |

Note: "Soluble" indicates that a significant amount of this compound is expected to dissolve. "Likely Soluble" suggests good solubility based on the solvent's properties. "Sparingly Soluble" indicates that only a small amount will dissolve. "Insoluble" signifies negligible dissolution.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Protocol 1: Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Oven

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.[2] The presence of undissolved solid is necessary to ensure saturation.[3]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the withdrawn solution through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the filtered saturated solution into the pre-weighed evaporating dish and record the exact volume.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, gentle heating in an oven may be necessary.

-

Once the solvent is completely evaporated, dry the dish containing the solid this compound residue in an oven at a temperature below its melting point until a constant weight is achieved.[4]

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Protocol 2: UV-Vis Spectroscopy for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It relies on measuring the absorbance of a saturated solution and relating it to the concentration via a calibration curve.

Materials and Equipment:

-

This compound

-

Selected organic solvent (must be transparent in the UV-Vis region of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.[5]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.[6]

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c).[5]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent and at the desired temperature, following the procedure described in Protocol 1 (steps 1 and 2).

-

The clear, filtered saturated solution may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted saturated solution from its absorbance.[6]

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Mandatory Visualization

Experimental Workflow for OLED Fabrication

This compound is frequently utilized as a hole transport layer (HTL) in the fabrication of OLEDs. The following diagram illustrates a typical solution-based workflow for constructing a simple OLED device incorporating this compound.

A simplified workflow for the fabrication of a solution-processed OLED using this compound.

References

In-Depth Technical Guide: Thermal Stability and Degradation of Tri-p-tolylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolylamine (TPTA), a triarylamine derivative, is a crucial building block in the development of organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and as a hole-transporting material. Its thermal stability is a critical parameter that directly influences the operational lifetime, performance, and reliability of these devices. Understanding the thermal degradation pathways and the conditions under which decomposition occurs is paramount for material selection, device engineering, and establishing safe operating limits. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its stability and degradation profile, based on available scientific literature. While specific quantitative data for pure this compound is limited, this guide draws upon data from closely related triphenylamine (B166846) derivatives to provide a robust understanding of its expected behavior.

Thermal Analysis of this compound and its Analogs

The thermal stability of materials is primarily investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and glass transitions.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁N | N/A |

| Molecular Weight | 287.40 g/mol | N/A |

| Melting Point (mp) | 114-118 °C | [1] |

| Sublimation Temperature | ≥120 °C (in polymer composites) | N/A |

Thermal Stability Assessment

A study on this compound dispersed in a polycarbonate matrix indicated that sublimation of the molecule can occur at temperatures of 120 °C and above. This process of sublimation, a phase transition from solid to gas, can lead to a depletion of the active material in thin-film devices, potentially causing performance degradation.

Degradation Pathway and Products

The thermal degradation of triarylamines is expected to proceed through the cleavage of the carbon-nitrogen bonds, which are typically the weakest bonds in the molecule. The degradation mechanism can be influenced by the atmosphere (inert or oxidative) and the presence of other chemical species.

A logical workflow for investigating the degradation of this compound would be as follows:

Caption: Workflow for Thermal Degradation Analysis.

Based on studies of similar aromatic amines using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), the likely degradation products of this compound would include smaller aromatic fragments resulting from the cleavage of the C-N bonds.[3] Potential degradation products could include toluene, p-toluidine, and various substituted biphenyls.

The proposed initial step in the thermal degradation of this compound is the homolytic cleavage of a carbon-nitrogen bond to form a di-p-tolylamine radical and a p-tolyl radical. These highly reactive species can then undergo a variety of secondary reactions, such as hydrogen abstraction or recombination, to form a complex mixture of degradation products.

Caption: Proposed Initial Degradation Step.

Experimental Protocols

To rigorously characterize the thermal stability and degradation of this compound, a combination of analytical techniques should be employed. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Td), which is often defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, glass transition temperature (if any), and other phase transitions of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and an isothermal segment. A common heating/cooling rate is 10 °C/min.

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified as peaks in the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical structures of the volatile and semi-volatile products formed during the thermal degradation of this compound.

Methodology:

-

Sample Preparation: A very small amount of this compound (micrograms to milligrams) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (determined from TGA data, e.g., the decomposition temperature) in an inert atmosphere. This rapid heating causes the molecule to fragment.

-

Gas Chromatography (GC): The resulting pyrolysis products are swept by a carrier gas into a GC column. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.

-

Data Analysis: The mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structures of the degradation products.

Conclusion

This compound is a thermally stable molecule, a critical attribute for its application in organic electronics. While its melting point is well-defined, its decomposition occurs at significantly higher temperatures, likely above 400 °C, based on data from analogous triphenylamine-containing polymers. Sublimation at temperatures as low as 120 °C is a key consideration for device fabrication and long-term stability. The primary degradation pathway is anticipated to involve the cleavage of the C-N bonds, leading to the formation of smaller aromatic fragments. For a complete and precise understanding, further experimental investigation using the detailed protocols outlined in this guide is highly recommended. Such data will be invaluable for the design and optimization of next-generation organic electronic devices with enhanced durability and performance.

References

A Technical Guide to the Photophysical and Electrochemical Properties of Tri-p-tolylamine

For Researchers, Scientists, and Drug Development Professionals

Tri-p-tolylamine (TTA), a tertiary aromatic amine, is a versatile molecule widely utilized in the development of organic electronic materials and as a core scaffold in medicinal chemistry. Its electron-rich nature and propeller-like three-dimensional structure bestow upon it unique photophysical and electrochemical characteristics that are crucial for its application in organic light-emitting diodes (OLEDs), perovskite solar cells, and as an electroactive probe. This technical guide provides an in-depth overview of the core photophysical and electrochemical properties of this compound, complete with detailed experimental protocols and visual representations of key processes.

Core Properties of this compound

This compound is a white to off-white solid with a melting point in the range of 114-118 °C.[1][2] Its chemical formula is C₂₁H₂₁N, and its molecular weight is approximately 287.40 g/mol .[1][2]

Photophysical Properties

The photophysical properties of this compound are dominated by electronic transitions within its π-conjugated system. Upon absorption of ultraviolet (UV) light, the molecule is excited to a higher electronic state, and it can then relax back to the ground state through the emission of light (fluorescence).

| Property | Value | Solvent |

| Absorption Maximum (λ_abs) | ~302 nm | Chloroform (B151607) |

| Emission Maximum (λ_em) | ~365 nm | Chloroform |

| Stokes Shift | ~63 nm | Chloroform |

Note: These values are representative and can vary depending on the solvent and concentration.

The absorption spectrum of this compound in chloroform exhibits a strong absorption band with a maximum at approximately 302 nm. This absorption is attributed to the π-π* electronic transition of the conjugated aromatic system. The emission spectrum shows a fluorescence peak centered around 365 nm, resulting in a significant Stokes shift of about 63 nm. The photophysical behavior of triphenylamine (B166846) derivatives can be influenced by the polarity of the solvent.[3]

Electrochemical Properties

The electrochemical behavior of this compound is characterized by its propensity to undergo oxidation. The nitrogen atom's lone pair of electrons can be readily removed, forming a stable radical cation. This property is fundamental to its function as a hole-transporting material in various electronic devices.

| Property | Value (vs. Fc/Fc⁺) | Method |

| Oxidation Potential (E_ox) | ~0.7 - 0.9 V | Cyclic Voltammetry |

| HOMO Energy Level | ~ -5.1 to -5.3 eV | Calculated from E_ox |

Note: The exact oxidation potential can vary based on the experimental conditions, including the solvent, electrolyte, and reference electrode used.

Cyclic voltammetry is the primary technique used to investigate the electrochemical properties of this compound. The oxidation potential provides a direct measure of the energy required to remove an electron from the highest occupied molecular orbital (HOMO). This value is crucial for designing efficient charge-transporting layers in electronic devices, as it determines the energy barrier for hole injection and transport. The HOMO energy level can be estimated from the onset of the oxidation peak in the cyclic voltammogram.

Experimental Protocols

Detailed methodologies for the characterization of this compound's photophysical and electrochemical properties are provided below.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the UV-Vis absorption spectrum of this compound to determine its absorption maximum (λ_abs).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., chloroform, dichloromethane (B109758), or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10 µM) in a volumetric flask. The final concentration should result in an absorbance value between 0.1 and 1.0 at the absorption maximum.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample over a wavelength range that includes the expected absorption (e.g., 250 nm to 450 nm).

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_abs).

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of this compound to determine its emission maximum (λ_em).

Materials:

-

This compound solution (prepared as for UV-Vis spectroscopy)

-

Fluorescence spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a blank emission spectrum to account for any background fluorescence or Raman scattering.

-

Sample Measurement: Place the cuvette containing the this compound solution in the spectrophotometer.

-

Data Acquisition: Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., from λ_abs + 10 nm to 600 nm).

-

Data Analysis: Identify the wavelength at which the maximum fluorescence intensity is observed (λ_em).

Cyclic Voltammetry

This protocol details the electrochemical characterization of this compound to determine its oxidation potential.

Materials:

-

This compound

-

Anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

-

Ferrocene (B1249389) (for internal calibration)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the electrochemical solvent, and dry it thoroughly.

-

Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of this compound (e.g., 1 mM) in the electrochemical solvent containing the supporting electrolyte (0.1 M).

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the reference electrode tip is close to the working electrode.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

-

Data Acquisition: Connect the electrodes to the potentiostat. Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of this compound, and then reverse the scan. A typical scan rate is 100 mV/s.

-

Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and can be used as an internal reference to accurately determine the oxidation potential of this compound.

-

Data Analysis: Determine the half-wave potential (E₁/₂) of the oxidation peak from the cyclic voltammogram. If the peak is irreversible, the peak potential (E_pa) can be reported. Reference the potential against the Fc/Fc⁺ couple.

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing this compound and the fundamental photophysical and electrochemical processes.

Caption: Experimental workflow for the characterization of this compound.

Caption: Key photophysical and electrochemical processes of this compound.

References

understanding the hole transport mechanism in Tri-p-tolylamine

An In-depth Technical Guide to the Hole Transport Mechanism in Tri-p-tolylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TTA) is a prototypical hole transport material extensively utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Its primary function is to facilitate the efficient transport of positive charge carriers (holes) between different layers of a device. This guide provides a comprehensive overview of the fundamental mechanisms governing hole transport in TTA, detailing the theoretical models, key quantitative parameters, and the experimental techniques used for their determination.

Core Mechanism: Hole Hopping in an Amorphous Matrix

The predominant mechanism for hole transport in amorphous organic materials like this compound is thermally activated hopping . Unlike crystalline inorganic semiconductors with well-defined energy bands, charge carriers in TTA are localized on individual molecules. Transport occurs as a series of discrete "hops" from a neutral TTA molecule to an adjacent positively charged TTA molecule (a radical cation).

This process is fundamentally governed by two key factors:

-

Energetic Disorder : In an amorphous film, the highest occupied molecular orbital (HOMO) energy levels of the TTA molecules are not uniform. This variation, often modeled by a Gaussian distribution, creates a landscape of localized states with varying energies. A hole must overcome an energy barrier to hop to a neighboring molecule with a higher HOMO level.

-

Positional and Orientational Disorder : The random arrangement and orientation of TTA molecules in the amorphous state lead to fluctuations in the intermolecular distance and the electronic coupling between adjacent molecules.

Theoretical Frameworks

The Gaussian Disorder Model is widely used to describe charge transport in molecularly doped polymers and amorphous organic films.[1][2] It posits that the charge carriers (holes in the case of TTA) hop between localized states whose energies are distributed according to a Gaussian function. The model successfully explains the characteristic dependence of charge carrier mobility on both the electric field and temperature.

At the molecular level, each hop can be described by Marcus theory, which provides an expression for the rate of electron transfer (or hole hopping) between a donor and an acceptor molecule.[3][4][5] The hopping rate is dependent on the electronic coupling between the molecules and the reorganization energy. The reorganization energy is the energy required to distort the geometry of a molecule when it changes its charge state (from neutral to cation and vice-versa).

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound and related materials, crucial for understanding and modeling its hole transport properties.

| Property | Value | Measurement Technique | Notes |

| Hole Mobility (μ) | 10⁻³ - 10⁻⁵ cm²/Vs | Time-of-Flight (TOF) | Highly dependent on the electric field, temperature, and the specific morphology of the TTA film (e.g., neat or doped in a polymer). |

| HOMO Energy Level | -5.1 to -5.4 eV | Cyclic Voltammetry (CV), Ultraviolet Photoelectron Spectroscopy (UPS) | The HOMO level is critical for energy level alignment with adjacent layers in a device to ensure efficient charge injection and transport. |

| Ionization Potential | ~5.7 eV | Ultraviolet Photoelectron Spectroscopy (UPS) | Represents the energy required to remove an electron from the material. |

| Glass Transition Temperature (Tg) | ~65 °C | Differential Scanning Calorimetry (DSC) | Important for the morphological stability of the amorphous TTA film. |

Experimental Protocols

Accurate characterization of the hole transport properties of TTA relies on a suite of sophisticated experimental techniques.

Time-of-Flight (TOF) Photoconductivity

The TOF technique is a primary method for directly measuring charge carrier mobility in organic materials.[6][7][8]

Methodology:

-

A thin film of TTA is sandwiched between two electrodes, forming a capacitor-like structure.

-

A short, high-energy laser pulse is directed at one of the electrodes, creating electron-hole pairs near the surface.

-

An external electric field is applied across the device, causing the holes to drift through the TTA layer towards the opposite electrode.

-

The transient photocurrent generated by the moving sheet of charge is measured as a function of time.

-

The transit time (τ) of the holes across the film of known thickness (d) is determined from the photocurrent transient.

-

The hole mobility (μ) is then calculated using the formula: μ = d / (τ * E), where E is the applied electric field.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.[9][10][11]

Methodology:

-

A solution of TTA is prepared in an appropriate solvent containing a supporting electrolyte.

-

A three-electrode setup is used, consisting of a working electrode, a counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The oxidation potential of TTA is determined from the resulting voltammogram.

-

The HOMO energy level can then be estimated relative to the vacuum level using the oxidation potential and a reference compound with a known energy level (e.g., ferrocene/ferrocenium redox couple).

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that can directly measure the ionization potential and work function of a material.[12][13][14]

Methodology:

-

A thin film of TTA is prepared on a conductive substrate under ultra-high vacuum conditions.

-

The film is irradiated with a monochromatic source of ultraviolet photons (e.g., a helium discharge lamp).

-

The photons cause the emission of photoelectrons from the valence band of the TTA.

-

An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.

-

From the photoelectron spectrum, the energy of the highest occupied molecular orbital (HOMO) relative to the Fermi level and the work function of the material can be determined.

Mandatory Visualizations

Caption: Hole transport in TTA occurs via hopping between localized molecular sites.

Caption: Workflow for determining hole mobility using the Time-of-Flight method.

Caption: Energy level diagram illustrating the role of TTA in an OLED device.

Conclusion

The hole transport mechanism in this compound is a complex process governed by charge hopping between localized molecular states in a disordered energetic and spatial landscape. A thorough understanding of this mechanism, supported by robust theoretical models and precise experimental characterization, is paramount for the rational design and optimization of organic electronic devices. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working to advance the field of organic electronics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1.3 Theoretical Concepts [iue.tuwien.ac.at]

- 3. Can classical marcus theory describe hole transfer in polyethylene? | Semantic Scholar [semanticscholar.org]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. d-nb.info [d-nb.info]

- 7. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

Tri-p-tolylamine derivatives and their synthetic routes

An In-depth Technical Guide to Tri-p-tolylamine Derivatives and Their Synthetic Routes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TTA), a tertiary amine with three p-tolyl groups attached to a central nitrogen atom, serves as a fundamental structural core for a multitude of advanced organic materials. Its derivatives are integral components in the field of organic electronics, where their exceptional hole-transporting properties are harnessed in devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][2] The propeller-like, non-planar structure of TTA and its analogues provides them with stable amorphous morphologies, while the electron-rich nitrogen center facilitates reversible oxidation, a key characteristic for efficient charge transport.[3]

The strategic synthesis of TTA derivatives allows for the fine-tuning of their electronic and photophysical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4][5] This tunability is paramount for optimizing device performance and has driven the development of diverse and sophisticated synthetic methodologies. This guide provides a comprehensive overview of the primary synthetic routes to TTA and its derivatives, offers detailed experimental protocols for key reactions, and tabulates essential quantitative data for researchers in materials science and drug development.

Core Synthetic Methodologies

The construction of the C-N bond is the cornerstone of triarylamine synthesis. Over the years, two transition-metal-catalyzed cross-coupling reactions have become the most powerful and widely adopted methods: the Ullmann condensation and the Buchwald-Hartwig amination.[6]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[7] Traditional Ullmann reactions for synthesizing triarylamines, such as the reaction between di-p-tolylamine and p-iodotoluene, often demand harsh conditions, including high temperatures (frequently exceeding 200°C) and high-boiling polar solvents.[7][8]

Recent advancements have significantly improved the reaction's efficiency and scope. The introduction of ligands, such as 1,10-phenanthroline (B135089), can accelerate the reaction and allow for dramatically lower temperatures (reduced by 50-100°C), making the process more practical and scalable.[8] This ligand-accelerated catalysis is particularly effective for more challenging bis(arylation) reactions.[8]

Caption: General workflow for the Ullmann Condensation synthesis of TTA derivatives.

Buchwald-Hartwig Amination

Recognized as one of the most powerful methods for C-N bond formation, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[9][10] This reaction is prized for its high efficiency, excellent functional group tolerance, and generally milder conditions compared to the traditional Ullmann reaction.[6][9]

The catalytic system consists of a palladium precursor and a sterically hindered, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. The choice of ligand is critical and influences the scope and efficiency of the reaction. The development of increasingly active catalysts has expanded the substrate scope to include less reactive aryl chlorides.[11] Furthermore, green chemistry approaches have been developed, utilizing amphiphilic resin-supported palladium complexes to facilitate the reaction in water, allowing for easy catalyst recycling and minimizing metal contamination in the final product.[12][13]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Ligand-Accelerated Ullmann Synthesis of this compound

This protocol is adapted from the ligand-accelerated methodology described by Goodbrand and Hu.[8]

-

Reagents & Setup:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon), combine di-p-tolylamine (1.0 equiv.), p-iodotoluene (1.1 equiv.), cuprous iodide (CuI, 0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Add a high-boiling point solvent such as o-dichlorobenzene or N,N-dimethylformamide (DMF).

-

-

Reaction:

-

Heat the reaction mixture to 120-150°C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and dilute with a solvent like toluene (B28343) or ethyl acetate.

-

Filter the mixture through a pad of celite to remove the copper salts and base.

-

Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

-

Protocol 2: Buchwald-Hartwig Synthesis of a this compound Derivative in Water

This protocol is based on the green chemistry approach using a resin-supported catalyst.[10][12]

-

Catalyst Preparation (if not pre-formed):

-

The amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin-supported phosphine ligand is typically mixed with a palladium source like [PdCl(η³-C₃H₅)]₂ in a suitable solvent and stirred to form the active catalyst, which can then be isolated.

-

-

Reagents & Setup:

-

In a reaction vessel, add the palladium-functionalized PS-PEG resin (e.g., 2.5 mol% Pd), diphenylamine (B1679370) (1.0 equiv.), bromobenzene (B47551) (3.0 equiv.), and a strong base such as potassium hydroxide (B78521) (KOH) as a concentrated aqueous solution (e.g., 20 M).[10]

-

-

Reaction:

-

Heat the heterogeneous mixture to reflux with vigorous stirring.

-

Monitor the reaction for completion (typically 12-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The solid resin catalyst can be recovered by simple filtration for reuse.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield the crude triarylamine.

-

Purify the product by column chromatography or recrystallization. This method provides a clean synthesis with minimal palladium leaching into the final product.[10][12]

-

Quantitative Data Summary

The properties of TTA derivatives are highly dependent on their substitution patterns. The tables below summarize typical reaction outcomes and key electronic properties.

Table 1: Comparison of Synthetic Routes for Triarylamines

| Method | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield | Reference |

| Ullmann (Traditional) | Cu powder / CuI | K₂CO₃ | DMF, Nitrobenzene | >180 | Moderate | [7][8] |

| Ullmann (Ligand-Accel.) | CuI / 1,10-phenanthroline | K₂CO₃, Cs₂CO₃ | o-dichlorobenzene | 120-150 | High | [8] |

| Buchwald-Hartwig | Pd(OAc)₂ / Phosphine Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | High-Excellent | [9] |

| Buchwald-Hartwig (Aqueous) | PS-PEG-Pd Complex | KOH (aq) | Water | 100 (reflux) | 85-92% | [10][12] |

Table 2: Physicochemical Properties of this compound and Related Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λmax (abs, nm) | Melting Point (°C) | Reference |

| This compound (TTA) | -5.1 to -5.5 | -1.9 to -2.1 | ~3.0-3.4 | ~310 | 114-118 | [3][14][15] |

| Triphenylamine (TPA) | -5.4 to -5.7 | -2.0 to -2.3 | ~3.1-3.4 | ~300 | 126-128 | [16][17] |

| MTPA Derivative | Varies | Varies | Varies | N/A | N/A | [4] |

Note: HOMO/LUMO values are often determined by a combination of cyclic voltammetry and optical spectroscopy or calculated via DFT methods; values can vary based on the specific technique and conditions used.[4][5][17] The absorption maximum (λmax) corresponds to the π-π* transition.

Conclusion

The synthesis of this compound and its derivatives is a mature yet continually evolving field. While the Ullmann condensation remains a viable, classic route, the palladium-catalyzed Buchwald-Hartwig amination offers superior versatility, efficiency, and milder conditions, establishing it as the predominant method in modern organic synthesis.[6][9] The development of greener protocols, such as reactions in aqueous media, further enhances the appeal of these methods for both academic research and industrial applications.[12] The ability to systematically modify the TTA core through these reliable synthetic routes provides scientists with a powerful toolkit to design next-generation materials for advanced electronic and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 12. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. 三(对甲苯基)胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Theoretical and Computational Deep Dive into Tri-p-tolylamine: A Guide for Researchers

An In-depth Technical Guide on the Theoretical Studies and DFT Calculations of Tri-p-tolylamine for Researchers, Scientists, and Drug Development Professionals.

This compound (TPTA), a tertiary aromatic amine, is a key building block in the development of organic electronic materials. Its propeller-like structure, consisting of a central nitrogen atom bonded to three p-tolyl groups, imparts unique photophysical and electrochemical properties. This technical guide provides a comprehensive overview of the theoretical studies and Density Functional Theory (DFT) calculations that elucidate the structural, electronic, and optical characteristics of TPTA. This information is crucial for the rational design of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.

Molecular Structure and Geometry

The molecular geometry of this compound has been investigated using various computational methods. DFT calculations, typically employing the B3LYP functional with a 6-31G(d,p) or larger basis set, have been instrumental in determining the optimized structure of the molecule.

The key structural features of TPTA include the pyramidal geometry around the central nitrogen atom and the torsional angles of the p-tolyl groups. These parameters significantly influence the extent of π-conjugation and, consequently, the electronic properties of the molecule.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value (if available) |

| C-N Bond Length (Å) | ~1.42 | - |

| C-N-C Bond Angle (°) | ~118 | - |

| Phenyl Ring Torsional Angle (°) | ~45 | - |

| Note: The calculated values are approximate and can vary depending on the level of theory and basis set used. Experimental data for the isolated molecule is scarce. |

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of this compound are central to its function in electronic devices. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the charge injection and transport capabilities of the material. DFT calculations provide valuable insights into the energy levels and spatial distribution of these frontier orbitals.

The HOMO of TPTA is typically localized on the electron-rich nitrogen atom and the π-systems of the tolyl groups, making it a good hole-transporting material. The LUMO is generally distributed over the aromatic rings. The energy difference between the HOMO and LUMO levels, the HOMO-LUMO gap, is a key parameter that determines the optical and electronic properties of the molecule.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) | Method |

| HOMO Energy | -5.1 to -5.4 | DFT (B3LYP/6-31G(d,p)) |

| LUMO Energy | -1.8 to -2.1 | DFT (B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | 3.0 to 3.6 | DFT (B3LYP/6-31G(d,p)) |

| Note: These values can be influenced by the computational method and solvent effects. |

Spectroscopic Properties

The absorption and emission properties of this compound are crucial for its applications in optoelectronic devices. Time-Dependent DFT (TD-DFT) is the primary computational tool used to simulate UV-Vis absorption and photoluminescence spectra.

The main absorption bands in the UV-Vis spectrum of TPTA are typically assigned to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the molecular conformation and substitution pattern.

Table 3: Simulated Spectroscopic Data for this compound

| Property | Calculated Value | Experimental Value |

| Maximum Absorption Wavelength (λmax, nm) | ~300-320 | ~305 nm in solution |

| Emission Wavelength (nm) | ~360-380 | ~365 nm in solution |

| Note: Experimental values can vary with the solvent used. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Ullmann condensation reaction. This involves the coupling of an amine with an aryl halide in the presence of a copper catalyst.

Detailed Methodology:

-

A mixture of di-p-tolylamine, p-iodotoluene, potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling solvent (e.g., nitrobenzene) is prepared.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent and water.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound.[1][2]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic vibrational modes of the functional groups present in the molecule. The absence of N-H stretching vibrations confirms the formation of a tertiary amine.[3][4][5]

-

UV-Vis Absorption and Photoluminescence Spectroscopy: These techniques are employed to study the electronic absorption and emission properties of this compound in solution.

-

Cyclic Voltammetry (CV): CV is used to determine the electrochemical properties, including the HOMO and LUMO energy levels, by measuring the oxidation and reduction potentials.[6]

Computational and Experimental Workflow

The following diagram illustrates a typical workflow for the theoretical and experimental investigation of this compound.

Caption: Workflow for the integrated computational and experimental study of this compound.

Logical Relationships in Property Prediction

The following diagram illustrates the logical relationship between the computational inputs and the predicted properties of this compound.

Caption: Logical diagram showing how DFT calculations predict key properties of this compound.

Conclusion

Theoretical studies, particularly DFT and TD-DFT calculations, provide a powerful framework for understanding and predicting the properties of this compound. These computational insights, when coupled with experimental validation, enable the targeted design and synthesis of new materials with tailored electronic and optical characteristics for advanced applications in organic electronics. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists working in the field of organic materials and device development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. 10. The basic properties, infrared spectra, and structures of triphenylamine and this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Information for Tri-p-tolylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling Tri-p-tolylamine.

Executive Summary

This compound is a chemical compound used in research and development, particularly in the fields of materials science and electronics. This guide provides a summary of the available health and safety information. A comprehensive review of publicly available safety data sheets indicates a significant lack of quantitative toxicological data for this compound. Therefore, this guide focuses on qualitative safety information, including handling, storage, and emergency procedures.

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound has not been classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Many suppliers report that pictograms, signal words, and hazard statements are not available.[1] This lack of formal classification underscores the need for cautious handling and the implementation of universal laboratory safety protocols.